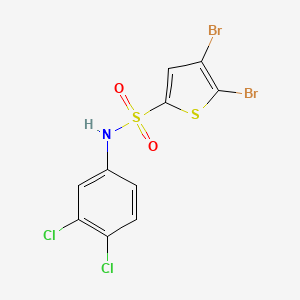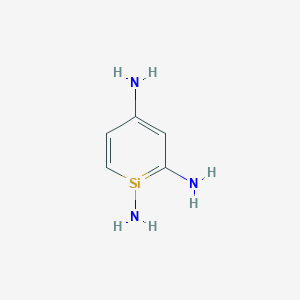
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路および反応条件
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルの合成は、通常、適切なハロアルカンとアジ化ナトリウムとの反応、それに続くニトリル化合物との反応を含む。反応条件には、通常、ジメチルホルムアミド (DMF) やアセトニトリルなどの溶媒の使用が含まれ、反応は、所望の生成物が得られるように制御された温度で行われる。
工業的製造方法
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルの工業的製造方法は、文献ではあまり記載されていない。一般的なアプローチとしては、ラボでの合成方法のスケールアップ、反応条件の最適化、および大規模生産におけるプロセスを安全で費用対効果の高いものにする必要がある。
化学反応の分析
反応の種類
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルは、以下を含むさまざまな種類の化学反応を起こす可能性がある。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成する。
還元: 還元反応により、アジド基をアミン基に変換することができる。
置換: アジド基は、求核置換反応によって他の官能基と置換することができる。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) がある。
還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒的ハイドロジェネーションなどの還元剤を使用することができる。
置換: アミンやチオールなどの求核剤を置換反応に使用することができる。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なる。例えば、酸化により酸化物が生成され、還元によりアミンが生成され、置換反応によりさまざまな置換誘導体が生成される可能性がある。
科学研究への応用
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルは、以下を含む科学研究でいくつかの応用がある。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用される。
生物学: この化合物は、生化学的経路と相互作用の研究に使用できる。
産業: 特殊化学薬品や材料の生産に使用される可能性がある。
科学的研究の応用
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルの作用機序には、官能基を通じて分子標的との相互作用が含まれる。アジド基はクリックケミストリー反応に関与し、安定なトリアゾール環を形成することができる。この特性は、バイオコンジュゲーションと標識研究に役立つ。ニトリル基は、さまざまな酵素やタンパク質と相互作用し、生化学的経路に影響を与える可能性がある。
類似化合物の比較
類似化合物
(2-アジドエチル)(ブト-1-エン-1-イル)プロパンジニトリル: プロペニル基ではなくブテニル基を持つ類似の構造。
(2-アジドエチル)(プロプ-1-エン-1-イル)ブタンジニトリル: プロパンジニトリル基ではなくブタンジニトリル基を持つ類似の構造。
独自性
(2-アジドエチル)(プロプ-1-エン-1-イル)プロパンジニトリルは、異なる反応性と潜在的な応用を与える官能基の特定の組み合わせのためにユニークである。アジド基は、多様な化学修飾を可能にする一方、ニトリル基は、さまざまな化学環境における安定性と反応性を提供する。
類似化合物との比較
Similar Compounds
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile: Similar structure but with a butenyl group instead of a propenyl group.
(2-Azidoethyl)(prop-1-en-1-yl)butanedinitrile: Similar structure but with a butanedinitrile group instead of a propanedinitrile group.
Uniqueness
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its azido group allows for versatile chemical modifications, while the nitrile group provides stability and reactivity in various chemical environments.
特性
CAS番号 |
649759-75-1 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC名 |
2-(2-azidoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9N5/c1-2-3-8(6-9,7-10)4-5-12-13-11/h2-3H,4-5H2,1H3 |
InChIキー |
QHDFRMVEPWPQFS-UHFFFAOYSA-N |
正規SMILES |
CC=CC(CCN=[N+]=[N-])(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)






![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

